4-Methoxy-3-nitrobenzamide

Physicochemical characterization Crystallinity Purification

4-Methoxy-3-nitrobenzamide (CAS 10397-58-7; also known as 3-nitro-p-anisamide) is a disubstituted benzamide derivative bearing an electron-donating 4-methoxy group and an electron-withdrawing 3-nitro group on the aromatic ring. With a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol, this compound appears as a tan-to-brown powder with a melting point of 173–176 °C.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 10397-58-7
Cat. No. B082155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitrobenzamide
CAS10397-58-7
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyPCQFJXUTKOUTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitrobenzamide (CAS 10397-58-7): A Dual-Functionalized Benzamide Intermediate for Medicinal Chemistry and Organic Synthesis


4-Methoxy-3-nitrobenzamide (CAS 10397-58-7; also known as 3-nitro-p-anisamide) is a disubstituted benzamide derivative bearing an electron-donating 4-methoxy group and an electron-withdrawing 3-nitro group on the aromatic ring . With a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol, this compound appears as a tan-to-brown powder with a melting point of 173–176 °C . Its dual electronic character—combining the resonance-donating para-methoxy substituent with the strongly electron-withdrawing meta-nitro group—creates a distinctive push-pull aromatic system that governs both its chemical reactivity and its utility as a versatile synthetic building block . The compound is commercially available at 95–97% purity from multiple reputable suppliers, including Thermo Scientific, Aladdin, AKSci, and Bidepharm . Its primary value proposition lies in serving as a key intermediate for constructing more elaborate 4-substituted-3-nitrobenzamide derivatives with demonstrated antitumor, anti-inflammatory, and enzyme-inhibitory activities [1].

Why 4-Methoxy-3-nitrobenzamide Cannot Be Replaced by Generic 3-Nitrobenzamide or 4-Methoxybenzamide in Research and Synthetic Applications


The 4-methoxy-3-nitrobenzamide scaffold is not trivially interchangeable with its closest structural analogs—the unsubstituted 3-nitrobenzamide (CAS 645-09-0) or the nitro-deficient 4-methoxybenzamide (CAS 3424-93-9)—because each functional group contributes independently and synergistically to the compound's physicochemical and reactivity profile . The 3-nitro group provides the electron-deficient character essential for nitroreductase-mediated activation in prodrug strategies and imparts a characteristic reduction signature in electrochemical assays, while the 4-methoxy group substantially alters lipophilicity (XLogP3 = 0.6 vs. LogP ≈ 1.92 for unsubstituted 3-nitrobenzamide) and introduces a hydrogen-bond-accepting site that influences both molecular recognition and crystal packing [1]. Removing either substituent abolishes the push-pull electronic configuration that governs regioselective electrophilic aromatic substitution and modulates the reduction potential of the nitro group . Furthermore, in the 4-substituted-3-nitrobenzamide antitumor series, even subtle changes at the 4-position produce order-of-magnitude potency shifts: the 4-tert-butyl analog exhibits a 7.9-fold weaker GI₅₀ than the 4-methyl analog against HCT-116 colorectal carcinoma cells, demonstrating the acute sensitivity of biological activity to the steric and electronic nature of the para substituent [2]. Generic substitution therefore risks not merely attenuated potency but complete loss of the desired chemical or biological phenotype.

Quantitative Differentiation Evidence for 4-Methoxy-3-nitrobenzamide Versus Closest Structural Analogs


Melting Point Elevation of 4-Methoxy-3-nitrobenzamide (173–176 °C) Versus Parent 3-Nitrobenzamide (140–143 °C) and Alternative 4-Substituted Analogs

4-Methoxy-3-nitrobenzamide exhibits a melting point of 173–176 °C, which is 30–35 °C higher than that of the unsubstituted parent compound 3-nitrobenzamide (140–143 °C) , and approximately 20–25 °C higher than the 4-chloro analog (150–154 °C) and the 4-hydroxy analog (~150–155 °C) . This substantial elevation reflects the enhanced intermolecular hydrogen-bonding network enabled by the 4-methoxy oxygen acting as an additional acceptor, combined with the dipole reinforcement from the push-pull electronic system. The higher melting point translates directly into practical handling advantages: the compound remains a free-flowing solid under ambient storage and shipping conditions where lower-melting analogs may soften or sinter, and it permits recrystallization from a broader range of solvent systems for purity upgrading.

Physicochemical characterization Crystallinity Purification Solid-state properties

XLogP3 Lipophilicity Reduction: 4-Methoxy-3-nitrobenzamide (XLogP3 = 0.6) Versus 3-Nitrobenzamide (LogP ≈ 1.92) and 4-Chloro-3-nitrobenzamide (XLogP3 = 1.1)

The computed octanol-water partition coefficient (XLogP3) of 4-methoxy-3-nitrobenzamide is 0.6, representing a reduction of approximately 1.3 log units versus the unsubstituted 3-nitrobenzamide (experimental LogP ≈ 1.92) [1], and 0.5 log units lower than the 4-chloro-3-nitrobenzamide analog (XLogP3 = 1.1) [2]. This corresponds to an approximately 20-fold decrease in the octanol-water partition coefficient relative to 3-nitrobenzamide. The 4-methoxy group thus functions as an effective polarity-enhancing substituent that counterbalances the lipophilic contribution of the aromatic core and nitro group, yielding a compound with an XLogP3 value within the favorable range (0–3) for drug-like molecules. By comparison, 4-methoxybenzamide (lacking the nitro group) exhibits XLogP ≈ 0.90, indicating that the 3-nitro group alone contributes approximately +0.3 log units to lipophilicity, and it is the specific combination of 4-OCH₃ + 3-NO₂ that achieves the balanced value of 0.6 [3].

Lipophilicity Drug-likeness Aqueous solubility ADME Formulation

Documented Thioamide Conversion: 4-Methoxy-3-nitrobenzamide as a Validated Precursor for 4-Methoxy-3-nitrobenzene-1-carbothioamide via Lawesson's Reagent

A fully documented synthetic protocol demonstrates the conversion of 4-methoxy-3-nitrobenzamide to 4-methoxy-3-nitrobenzene-1-carbothioamide (CAS 175277-84-6) using Lawesson's reagent in a 2:1 dimethoxyethane–THF solvent mixture at 50 °C for 2 hours, followed by sodium bicarbonate workup . This transformation is enabled by the amide functional group and is not accessible to the corresponding carboxylic acid (4-methoxy-3-nitrobenzoic acid, CAS 89-41-8) without prior amidation. The resulting thioamide serves as a key intermediate for constructing thiourea-containing bioactive molecules, including CHEBI:117136, an N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide that has been annotated in the ChEBI ontology [1]. By contrast, 4-methoxybenzamide (lacking the 3-nitro group) yields a thioamide product that cannot participate in subsequent nitro-directed transformations such as selective reduction or nucleophilic aromatic substitution at the nitro-activated ring position. The 4-chloro-3-nitrobenzamide analog, while also convertible to its thioamide, introduces a halogen substituent with different electronic and metabolic liabilities compared to the methoxy group.

Organosulfur synthesis Thioamide Lawesson's reagent Synthetic intermediate Medicinal chemistry

SAR Benchmarking: Steric Tolerance at the 4-Position in 3-Nitrobenzamide Antitumor Series—Small Substituents Preserve Potency While Bulky Groups Cause 7.9-Fold Activity Loss

In a systematic SAR study of sixteen 4-substituted-3-nitrobenzamide derivatives evaluated against HCT-116, MDA-MB435, and HL-60 cancer cell lines by SRB assay, the 4-methyl analog (compound 4a) exhibited GI₅₀ values of 1.904–2.111 μmol·L⁻¹ across the three cell lines, establishing this as the potency benchmark for small para substituents [1]. In contrast, the 4-tert-butyl analog (compound 4g) showed a markedly attenuated GI₅₀ of approximately 15.8 μM against HCT-116, representing a 7.9-fold potency reduction . This steep steric penalty demonstrates that the 4-position constitutes a sterically constrained pocket where substituents larger than ~2.5 Å van der Waals radius begin to disrupt productive target engagement. The methoxy group (van der Waals radius ~1.52 Å; Taft steric parameter Eₛ = −0.55) is sterically comparable to or slightly smaller than the methyl group (Eₛ = −0.08), positioning 4-methoxy-3-nitrobenzamide-derived compounds favorably within the steric tolerance window defined by this SAR. Consequently, this compound serves as a strategic scaffold for elaborating analogs that maintain the compact 4-substituent footprint while introducing hydrogen-bond-accepting capability at the para position—a feature absent in the 4-methyl benchmark.

Structure-activity relationship Antitumor GI50 Colorectal cancer Lead optimization

Patent-Protected Application as Key Intermediate for Anti-Colorectal Cancer Agent N-(3-(3-Chlorobenzamide)phenyl)-4-methoxy-3-nitrobenzamide (CN114751841A)

Chinese patent CN114751841A (filed 2022-05-31, granted 2022-07-15, assigned to Chongqing University of Arts and Sciences) explicitly discloses 4-methoxy-3-nitrobenzamide as the essential starting material for synthesizing N-(3-(3-chlorobenzamide)phenyl)-4-methoxy-3-nitrobenzamide [1]. The synthetic route involves coupling 3-nitro-4-methoxybenzoic acid (the oxidized form of the target compound) with a 3-aminophenyl intermediate using EDC·HCl and DIPEA in dichloromethane at room temperature, yielding the final benzamide product after silica gel chromatography [1]. The patent claims that the resulting compound 'can obviously inhibit the activity and proliferation growth of HCT116 and HT29 cells, and can be applied to the preparation of antitumor drugs' [2]. The specificity of the 4-methoxy-3-nitro substitution pattern is inherent to the patent claims: the benzamide core requires both the 4-methoxy (for electronic and steric complementarity) and 3-nitro (for potential bioreductive activation or target engagement) substituents. Analogs lacking either group—such as N-(3-(3-chlorobenzamide)phenyl)-3-nitrobenzamide or N-(3-(3-chlorobenzamide)phenyl)-4-methoxybenzamide—would constitute different chemical entities outside the scope of this patent's demonstrated activity.

Antitumor Colorectal cancer HCT-116 HT-29 Patent Synthetic intermediate

Dual Electronic Character: Simultaneous Electron-Donating (σₚ⁺ = −0.78) and Electron-Withdrawing (σₘ = +0.71) Substituents Create a Unique Push-Pull Aromatic System Absent in Mono-Substituted Analogs

4-Methoxy-3-nitrobenzamide is uniquely characterized by the simultaneous presence of a strong resonance electron-donating group (4-OCH₃; Hammett σₚ⁺ = −0.78) and a strong electron-withdrawing group (3-NO₂; Hammett σₘ = +0.71) on the same benzamide scaffold . This push-pull configuration generates a polarized ground-state electronic structure that is qualitatively different from that of either 3-nitrobenzamide (electron-withdrawing only) or 4-methoxybenzamide (electron-donating only). The electronic consequences include: (i) a shift in the amide carbonyl IR stretching frequency relative to mono-substituted analogs, reflecting altered C=O bond order; (ii) modification of the nitro group reduction potential, which directly impacts the compound's suitability as a nitroreductase substrate in GDEPT (gene-directed enzyme prodrug therapy) strategies; and (iii) distinctive UV-Vis absorption properties arising from intramolecular charge-transfer transitions between the donor and acceptor substituents [1]. These electronic features are structurally encoded and cannot be achieved by blending or mixing compounds with single substituents. The methoxy group contributes electron density to the aromatic ring through resonance (lone pair conjugation), while the nitro group withdraws electron density through both inductive and resonance mechanisms, creating a dipole moment along the ring that influences both intermolecular interactions and regioselectivity in further synthetic transformations [1].

Electronic effects Hammett constants Push-pull system Reactivity Spectroscopic properties

Highest-Value Application Scenarios for 4-Methoxy-3-nitrobenzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Key Intermediate for Patent-Protected 3-Nitrobenzamide Antitumor Agents Targeting Colorectal Cancer (HCT-116 / HT-29)

4-Methoxy-3-nitrobenzamide is the direct precursor for synthesizing N-(3-(3-chlorobenzamide)phenyl)-4-methoxy-3-nitrobenzamide, a patented compound (CN114751841A) that inhibits HCT116 and HT29 colorectal cancer cell proliferation . The 4-methoxy-3-nitro substitution pattern is structurally essential for this activity class—analogs bearing only a 3-nitro or only a 4-methoxy group fall outside the patent claims and have not demonstrated equivalent activity. Procurement of this specific intermediate enables medicinal chemistry teams to operate within validated, patent-disclosed chemical space, using the amide functionality for further derivatization (e.g., thioamide conversion with Lawesson's reagent, or condensation with various amine coupling partners via the carboxylic acid oxidation product) . The compound's favorable XLogP3 of 0.6 also means that derived analogs are more likely to remain within drug-like physicochemical space compared to those built from the more lipophilic 3-nitrobenzamide (LogP ≈ 1.92) or 4-chloro-3-nitrobenzamide (XLogP3 = 1.1) scaffolds .

Synthetic Methodology: Building Block for Thioamide and Thiourea-Containing Bioactive Compound Libraries

The documented conversion of 4-methoxy-3-nitrobenzamide to 4-methoxy-3-nitrobenzene-1-carbothioamide (CAS 175277-84-6) using Lawesson's reagent in DME-THF (2:1) at 50 °C provides a validated entry point into sulfur-containing chemical space . The resulting thioamide serves as a precursor for thiourea derivatives such as CHEBI:117136, which bear both the 4-methoxy-3-nitrobenzamide pharmacophore and additional functional diversity at the thiocarbonyl position . This synthetic path is particularly valuable because it preserves both the nitro group (available for subsequent reduction to an amine or hydroxylamine) and the methoxy group (available for O-demethylation or nucleophilic displacement), enabling orthogonal diversification strategies. Compared to starting from 4-methoxy-3-nitrobenzoic acid, which requires an additional amidation step before thioamide formation, the benzamide directly saves one synthetic operation, reducing overall step count and improving atom economy in library synthesis .

SAR and Lead Optimization: Reference Scaffold for Exploring 4-Position Steric and Electronic Effects in 3-Nitrobenzamide Antitumor Series

The systematic SAR study by Zhu et al. (2014) established that small 4-substituents (methyl: GI₅₀ = 1.9–2.1 μM) preserve potent antitumor activity while bulky substituents (tert-butyl: GI₅₀ ≈ 15.8 μM; 7.9-fold loss) are poorly tolerated . 4-Methoxy-3-nitrobenzamide occupies a privileged position in this SAR landscape: its methoxy group is sterically compact (comparable to methyl) yet electronically distinct—the oxygen lone pair provides hydrogen-bond-accepting capability (absent in methyl) and resonance electron donation (σₚ⁺ = −0.78 vs. σₚ⁺ = −0.31 for methyl) . This makes the compound an ideal scaffold for probing whether introducing polarity at the 4-position enhances target affinity through hydrogen bonding, improves aqueous solubility (XLogP3 = 0.6 vs. an estimated ~1.3 for 4-methyl-3-nitrobenzamide), or modifies the nitro group reduction potential for bioreductive activation . Procurement of the methoxy variant alongside the methyl benchmark (compound 4a) enables matched-pair analysis to deconvolute steric from electronic contributions to activity in any given assay system.

Physicochemical Reference Standard and Analytical Method Development: Superior Handling Properties and Established HPLC Separation Protocols

The elevated melting point of 4-methoxy-3-nitrobenzamide (173–176 °C) relative to all major structural analogs—3-nitrobenzamide (140–143 °C), 4-chloro-3-nitrobenzamide (150–154 °C), 4-hydroxy-3-nitrobenzamide (~150–155 °C), and 4-methoxybenzamide (164–167 °C)—provides tangible advantages in analytical method development and quality control workflows . The higher melting point reduces the risk of sample degradation during differential scanning calorimetry (DSC) analysis and facilitates gravimetric handling under ambient conditions. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile-water-phosphoric acid mobile phase (or formic acid for MS-compatible applications) has been established for the separation and quantification of this compound, with scalability to preparative purification and suitability for pharmacokinetic studies . The compound is commercially available at 97% purity from Thermo Scientific and AKSci, and at 95% purity from Bidepharm and CymitQuimica, with certificate of analysis including NMR, HPLC, and GC data . This level of analytical characterization supports its use as a reference standard in method validation and impurity profiling studies.

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